molecular formula C16H19N3O2S B2573111 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-55-8

2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B2573111
CAS No.: 893725-55-8
M. Wt: 317.41
InChI Key: JDHJHDZBQJRJJX-UHFFFAOYSA-N
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Description

2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a complex organic compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol This compound features a quinoxaline core substituted with a 4-methylpiperidinyl group and a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Piperidinyl Group: The 4-methylpiperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Attachment of the Sulfanyl Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The piperidinyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity. The sulfanyl acetic acid moiety can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is unique due to its combination of a quinoxaline core, a piperidinyl group, and a sulfanyl acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-6-8-19(9-7-11)15-16(22-10-14(20)21)18-13-5-3-2-4-12(13)17-15/h2-5,11H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHJHDZBQJRJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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